
1-(3-Hydroxyoxolan-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyoxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is also known by its IUPAC name, 1-(3-hydroxytetrahydrofuran-3-yl)ethan-1-one . This compound is characterized by the presence of a hydroxy group attached to a tetrahydrofuran ring, which is further connected to an ethanone group. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyoxolane with ethanoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.
Analyse Des Réactions Chimiques
1-(3-Hydroxyoxolan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Hydroxyoxolan-3-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyoxolan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, influencing their reactivity and interactions. The ethanone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyoxolan-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-3-oxetanyl)ethan-1-one: This compound has a similar structure but with an oxetane ring instead of a tetrahydrofuran ring.
1-(Indolizin-3-yl)ethan-1-one: This compound contains an indolizine ring, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
1-(3-hydroxyoxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(7)6(8)2-3-9-4-6/h8H,2-4H2,1H3 |
Clé InChI |
LINYULCYEACGBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)

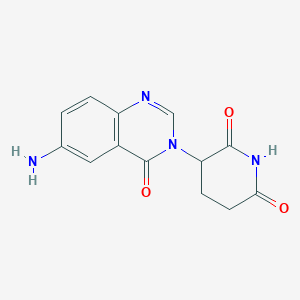
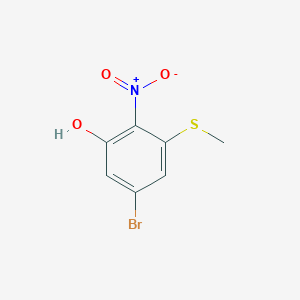
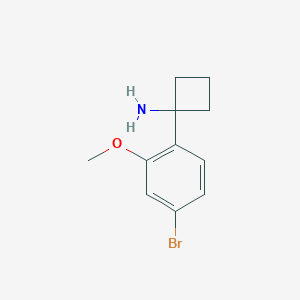
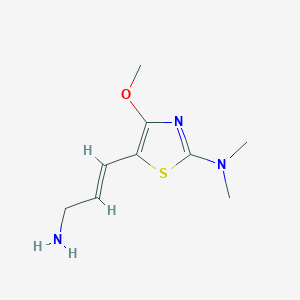
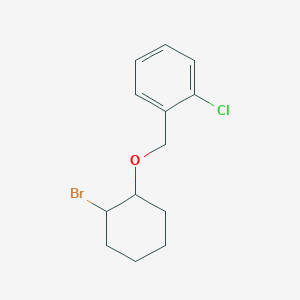
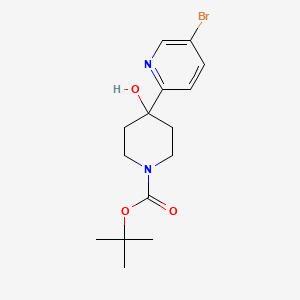
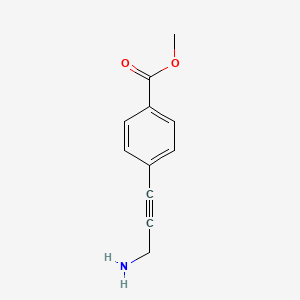
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
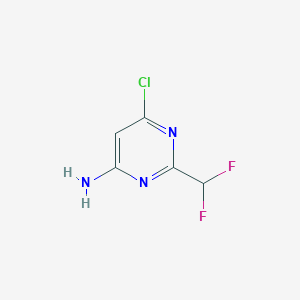
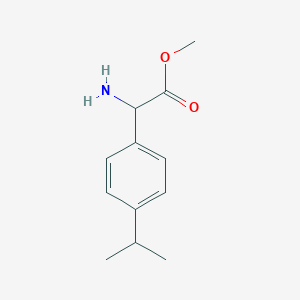
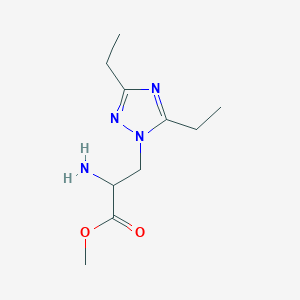
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
